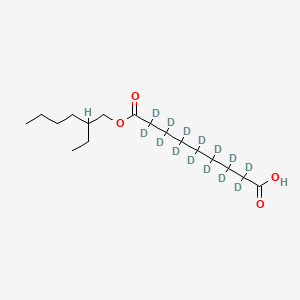

Azelaic acid 2-ethylhexyl monoester-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32O4 |

|---|---|

Molecular Weight |

314.52 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuterio-9-(2-ethylhexoxy)-9-oxononanoic acid |

InChI |

InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19)/i6D2,7D2,8D2,9D2,10D2,12D2,13D2 |

InChI Key |

ZPFRAIBOPSTMHJ-KWBSMXRNSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azelaic Acid 2-Ethylhexyl Monoester-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of a monoester derivative of azelaic acid. This compound is of significant interest as an internal standard in analytical and pharmacokinetic studies due to the incorporation of a stable heavy isotope. This guide details a plausible synthetic route, comprehensive characterization methodologies, and an exploration of the relevant signaling pathways of the active parent compound, azelaic acid.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the deuteration of the azelaic acid backbone followed by a selective mono-esterification with 2-ethylhexanol.

Experimental Protocol: Synthesis

Step 1: Deuteration of Azelaic Acid

A plausible method for the deuteration of the aliphatic chain of azelaic acid is through a metal-catalyzed hydrothermal H/D exchange reaction.

-

Materials: Azelaic acid, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on carbon (Pt/C, 5 wt. %).

-

Procedure:

-

In a high-pressure stainless-steel reactor, combine azelaic acid (1 equivalent) and 5% Pt/C catalyst (0.1 equivalents by weight).

-

Add D₂O to the reactor to a pressure of approximately 20 bar.

-

Seal the reactor and heat to 200-220 °C with constant stirring for 48-72 hours.

-

Cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

The aqueous filtrate is then acidified with 1 M DCl in D₂O to a pH of 2.

-

The resulting white precipitate of Azelaic acid-d14 is collected by filtration, washed with cold D₂O, and dried under vacuum.

-

Step 2: Mono-esterification of Azelaic acid-d14 with 2-Ethylhexanol

A controlled Fischer esterification is a suitable method for achieving mono-esterification. The use of a 1:1 molar ratio of the diacid to the alcohol favors the formation of the monoester.

-

Materials: Azelaic acid-d14, 2-Ethylhexanol, Sulfuric acid (concentrated), Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Azelaic acid-d14 (1 equivalent) in toluene.

-

Add 2-ethylhexanol (1 equivalent) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2% w/w of the diacid).

-

Heat the mixture to reflux (approximately 120 °C). The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

-

Experimental Workflow

Caption: A schematic overview of the synthesis process.

Characterization

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence or significant reduction of proton signals corresponding to the C2-C8 methylene groups of the azelaic acid backbone. Presence of signals for the 2-ethylhexyl group protons and the terminal carboxylic acid proton. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Presence of signals for all 17 carbon atoms. The signals for the deuterated carbons (C2-C8) may show splitting due to C-D coupling or a decrease in intensity. |

| Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₇H₁₈D₁₄O₄. The isotopic pattern will be distinct due to the presence of 14 deuterium atoms. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H stretch (~3000 cm⁻¹), ester C=O stretch (~1735 cm⁻¹), carboxylic acid C=O stretch (~1710 cm⁻¹), and C-D stretches (~2100-2250 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity of the final compound. |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR accessory.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Signaling Pathways of Azelaic Acid

Azelaic acid 2-ethylhexyl monoester is expected to act as a prodrug, being hydrolyzed in vivo to release azelaic acid, the active therapeutic agent. Azelaic acid exerts its effects through multiple signaling pathways, making it effective in the treatment of various skin conditions like acne and rosacea.

Anti-inflammatory and Antioxidant Pathways

Azelaic acid demonstrates significant anti-inflammatory and antioxidant properties.[1] It can scavenge reactive oxygen species (ROS) and interfere with inflammatory cascades.[1]

Caption: Azelaic acid's role in mitigating inflammation.

Regulation of Keratinization and Antimicrobial Action

Azelaic acid is known to normalize the process of keratinization and exhibits antimicrobial effects, particularly against Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[2]

Caption: Azelaic acid's dual action on skin cells and bacteria.

Inhibition of Melanogenesis

Azelaic acid is also a well-known inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3] This makes it effective in treating hyperpigmentation disorders.

Caption: Mechanism of azelaic acid in reducing pigmentation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the outlined characterization techniques are essential for verifying its structural integrity and purity. Furthermore, the exploration of the signaling pathways of its active metabolite, azelaic acid, provides crucial context for its application in dermatological research and drug development. The use of this deuterated internal standard will undoubtedly contribute to more accurate and reliable bioanalytical studies, ultimately advancing our understanding of the pharmacokinetics and therapeutic effects of azelaic acid and its derivatives.

References

"Azelaic acid 2-ethylhexyl monoester-d14" chemical properties and structure

An In-depth Technical Guide to Azelaic Acid 2-ethylhexyl monoester-d14

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is the deuterium-labeled form of Azelaic acid 2-ethylhexyl monoester.[1][2] The incorporation of fourteen deuterium atoms provides a distinct mass signature, making it a valuable internal standard for mass spectrometry-based quantitative analysis.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈D₁₄O₄ | PubChem |

| Molecular Weight | 314.52 g/mol | [4] |

| Exact Mass | 314.31793394 Da | [4] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuterio-9-(2-ethylhexoxy)-9-oxononanoic acid | [4] |

| InChI | InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19)/i6D2,7D2,8D2,9D2,10D2,12D2,13D2 | [4] |

| Synonyms | HY-143910S, CS-0376765 | [4] |

Chemical Structure

The chemical structure of this compound consists of a nine-carbon dicarboxylic acid backbone (azelaic acid) where one of the carboxylic acid groups is esterified with a 2-ethylhexyl group. The fourteen deuterium atoms are located on the carbon chain of the azelaic acid moiety.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis Protocol

The synthesis of this compound would likely involve the esterification of deuterated azelaic acid with 2-ethylhexanol. A plausible method is the Fischer esterification, using an acid catalyst.

Materials:

-

Azelaic acid-d14

-

2-ethylhexanol

-

Sulfuric acid (concentrated) or other acid catalyst

-

Anhydrous organic solvent (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve Azelaic acid-d14 in a minimal amount of 2-ethylhexanol and the organic solvent.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure this compound.

Analytical Methodology

This deuterated compound is primarily used as an internal standard in analytical methods for the quantification of the non-deuterated analogue in biological matrices.[3] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) or High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).

-

Analytical column suitable for the separation of fatty acid esters.

Procedure (General Outline):

-

Sample Preparation: Spike a known amount of this compound into the biological sample (e.g., plasma, tissue homogenate) containing the analyte (Azelaic acid 2-ethylhexyl monoester).

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.

-

Derivatization (if necessary for GC-MS): Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester) if not already esterified.

-

Chromatographic Separation: Inject the extracted and derivatized sample into the GC-MS or HPLC-MS system. The chromatographic conditions should be optimized to achieve baseline separation of the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Monitor the characteristic ions for both the analyte and the deuterated internal standard.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications and Signaling Pathways

Azelaic acid itself is a naturally occurring dicarboxylic acid with known antimicrobial, anti-inflammatory, and antimelanogenic properties.[5][6] It is used in the treatment of acne, rosacea, and hyperpigmentation.[5] The 2-ethylhexyl monoester is a more lipophilic derivative, which may enhance its skin penetration.

Role as an Internal Standard

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Potential Signaling Pathways of Parent Compound

While the deuterated form is biochemically inert, the parent compound, azelaic acid, is known to interact with several cellular pathways. Its therapeutic effects are attributed to its ability to inhibit microbial protein synthesis and modulate inflammatory responses.[1][6] Further research on the monoester derivative would be necessary to fully elucidate its specific mechanisms of action.

This technical guide provides a foundational understanding of this compound. For specific applications and detailed experimental conditions, further investigation and optimization are recommended.

References

"Azelaic acid 2-ethylhexyl monoester-d14" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of Azelaic acid 2-ethylhexyl monoester. This stable isotope-labeled compound serves as a crucial internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its primary application lies in enhancing the accuracy and precision of pharmacokinetic and metabolic research by correcting for variability during sample processing and analysis.

Core Compound Data

The fundamental properties of this compound are summarized below. Stable isotope labeling with deuterium (¹⁴D) allows for its differentiation from the unlabeled analyte in mass spectrometry without significantly altering its chemical and physical behavior.

| Property | Value |

| Compound Name | This compound |

| CAS Number | Not Available (NA) |

| Alternate CAS (non-labeled) | 13050-58-3 |

| Molecular Formula | C₁₇H₁₈D₁₄O₄ |

| Molecular Weight | 314.52 g/mol |

Experimental Protocols

The primary utility of this compound is as an internal standard (IS) in quantitative bioanalysis. Below is a representative protocol for its use in a pharmacokinetic study involving the analysis of biological samples (e.g., plasma) using LC-MS/MS.

Objective: To accurately quantify the concentration of Azelaic acid 2-ethylhexyl monoester in plasma samples.

Materials:

-

Biological matrix (e.g., human plasma)

-

Azelaic acid 2-ethylhexyl monoester (analyte)

-

This compound (internal standard)

-

Organic solvents (e.g., acetonitrile, methanol) for protein precipitation and mobile phase preparation

-

Formic acid (or other modifiers) for the mobile phase

-

LC-MS/MS system (a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Methodology:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of each plasma sample (calibration standards, QCs, and unknown study samples), add a fixed volume of the internal standard working solution.

-

Vortex the samples to ensure thorough mixing.

-

Perform protein precipitation by adding a specific volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject a small volume of the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the mass transitions (parent ion -> fragment ion) for both the analyte and the deuterated internal standard. The mass difference due to deuterium labeling allows for their distinct detection.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the application of this compound as an internal standard.

Caption: Workflow for Bioanalysis Using a Deuterated Internal Standard.

Caption: Logical Relationship of Internal Standard Correction.

The Role of Azelaic Acid 2-Ethylhexyl Monoester-d14 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Azelaic acid 2-ethylhexyl monoester-d14 as an internal standard in quantitative analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). While specific, published experimental protocols for this exact molecule are not widespread, this guide is built upon the foundational principles of isotope dilution mass spectrometry and established analytical methodologies for similar dicarboxylic acid esters.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental "mechanism of action" for this compound as an internal standard lies in the principle of isotope dilution. Deuterium (¹⁴H or D) is a stable, non-radioactive isotope of hydrogen. By replacing 14 hydrogen atoms with deuterium on the azelaic acid backbone of the 2-ethylhexyl monoester, a molecule is created that is chemically almost identical to the non-labeled analyte of interest (the "light" compound). However, it is easily distinguishable by a mass spectrometer due to its increased mass.

This near-identical chemical nature ensures that the deuterated standard behaves in the same way as the analyte during the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard equally.

By adding a known amount of this compound to a sample at the very beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for highly accurate quantification. This ratio remains constant despite variations in sample handling or instrument performance, providing a robust and reliable measurement.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Hypothetical Experimental Protocol for Quantification of Azelaic Acid 2-Ethylhexyl Monoester

The following is a detailed, albeit theoretical, protocol for the quantification of Azelaic acid 2-ethylhexyl monoester in a biological matrix (e.g., plasma or skin homogenate) using this compound as an internal standard. This protocol is a composite based on established methods for dicarboxylic acids and their esters.

Materials and Reagents

-

Analyte: Azelaic acid 2-ethylhexyl monoester

-

Internal Standard (IS): this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

-

Reagents: Formic acid (FA), Ammonium acetate

-

Sample Matrix: Blank human plasma (or other relevant matrix)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Azelaic acid 2-ethylhexyl monoester and this compound in separate volumetric flasks using methanol.

-

-

Working Standard Solutions:

-

Prepare a series of dilutions of the analyte stock solution in a 50:50 ACN:H₂O mixture to create calibration standards.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the IS primary stock solution with 50:50 ACN:H₂O.

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to each tube (except for blank matrix samples used to assess interference).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial.

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-3.0 min: 40% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 40% B

-

3.6-5.0 min: 40% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: (Hypothetical - would require experimental determination)

-

Analyte: Q1: 315.3 -> Q3: 113.1 (Precursor -> Product ion)

-

Internal Standard: Q1: 329.4 -> Q3: 127.1 (Precursor -> Product ion)

-

Data Presentation and Validation Parameters

Quantitative data from such an assay would be summarized to demonstrate the method's performance. The following tables represent typical data that would be generated during method validation.

Table 1: Calibration Curve Parameters

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Lower Limit of Quantification (LLOQ) | 1 | < 15% | < 15% | 85% - 115% |

| Low QC (LQC) | 3 | < 10% | < 10% | 90% - 110% |

| Medium QC (MQC) | 100 | < 10% | < 10% | 90% - 110% |

| High QC (HQC) | 800 | < 10% | < 10% | 90% - 110% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (LQC) | 3 | 85% - 95% | 90% - 110% |

| High QC (HQC) | 800 | 85% - 95% | 90% - 110% |

Logical Relationships in Quantification

The relationship between the analyte, internal standard, and the final calculated concentration is a logical, ratiometric one. The instrument measures the peak areas of both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio and interpolating this value on the calibration curve.

Caption: Logical Flow of Quantification.

Conclusion

This compound serves as an ideal internal standard for quantitative mass spectrometry-based assays. Its "mechanism of action" is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the analyte allow for the correction of variability throughout the analytical process. By following a robust experimental protocol, researchers can achieve highly accurate, precise, and reliable quantification of the target analyte in complex biological matrices, which is essential for pharmacokinetic, toxicokinetic, and other critical studies in drug development and scientific research.

Solubility Profile of Azelaic Acid 2-Ethylhexyl Monoester-d14 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azelaic Acid 2-Ethylhexyl Monoester-d14, a deuterated derivative of the monoester of azelaic acid. Understanding the solubility of this compound in various organic solvents is critical for its application in research and development, particularly in formulation, analytical method development, and pharmacokinetic studies. This document compiles available solubility information and presents a standardized experimental protocol for its determination.

Introduction to this compound

Azelaic acid is a naturally occurring dicarboxylic acid with established applications in dermatology.[1] Its esters, such as the 2-ethylhexyl monoester, are of interest for their potential to modify the physicochemical properties of the parent compound, including its lipophilicity and solubility, which can influence its delivery and efficacy. The deuterated form, this compound, serves as a valuable tool in analytical and metabolic studies, often used as an internal standard.

Solubility Data

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Temperature (°C) |

| Methanol | Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

| Acetonitrile | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |

Data sourced from technical product documentation. "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not provided.

Table 2: Quantitative Solubility of Azelaic Acid in Various Solvents

For context and as a potential guide for solvent selection, the following table summarizes the solubility of the parent compound, azelaic acid.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~10 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified |

| Dimethyl Formamide | ~10 | Not Specified |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.1 | Not Specified |

| Water | 2.1 g/L (2.1 mg/mL) | Not Specified |

| Glycerol | Soluble | Not Specified |

| Glycols | Soluble | Not Specified |

Data compiled from various sources.[1][2][3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol outlines the steps to quantitatively determine the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should remain saturated with undissolved solid present.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the larger solid particles to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a chemically inert syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

-

Data Reporting:

-

The solubility is reported as the mean of at least three independent measurements, typically in mg/mL or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information indicates its solubility in polar aprotic and protic solvents. For precise quantification, the standardized shake-flask method provides a reliable experimental framework. The provided protocol and workflow diagram offer a comprehensive guide for researchers and scientists to determine the solubility of this compound, facilitating its effective use in further research and development activities. The solubility of the parent compound, azelaic acid, can serve as a useful reference point for initial solvent screening.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 4. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

"Azelaic acid 2-ethylhexyl monoester-d14" supplier and availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of Azelaic acid 2-ethylhexyl monoester. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its suppliers, availability, and technical specifications.

Introduction

This compound is the deuterium-labeled form of Azelaic acid 2-ethylhexyl monoester. The incorporation of stable heavy isotopes of hydrogen is primarily utilized in drug development as tracers for quantification studies. This deuterated analog serves as a valuable internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of the non-deuterated compound in biological samples.

Supplier and Availability

A critical aspect for researchers is the accessibility of specialized chemical compounds. The following table summarizes the known suppliers of this compound and its related variants, providing key details to facilitate procurement.

| Supplier | Product Name | Catalog Number | Molecular Formula | Notes |

| MedChemExpress | This compound | HY-143910S | C₁₇H₁₈D₁₄O₄ | For research use only. |

| Veeprho | This compound | DVE00175 | C₁₇H₁₈D₁₄O₄ | Used as an internal standard. |

| Toronto Research Chemicals | This compound | A-160004 | C₁₇H₁₈D₁₄O₄ | Part of their stable isotope labeled compounds portfolio. |

Physicochemical Properties

Understanding the fundamental properties of a compound is essential for its application in research. Below is a summary of the computed properties of this compound.

| Property | Value | Source |

| Molecular Weight | 314.52 g/mol | PubChem[1] |

| Molecular Formula | C₁₇H₁₈D₁₄O₄ | PubChem[1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuterio-9-(2-ethylhexoxy)-9-oxononanoic acid | PubChem[1] |

| Synonyms | HY-143910S, CS-0376765 | PubChem[1] |

Synthesis

A potential synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, its primary application is as an internal standard for the quantification of its non-deuterated counterpart in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a generalized workflow for such an application.

Caption: General workflow for using the deuterated standard in bioanalysis.

Conclusion

This compound is a specialized but crucial tool for researchers in drug development and bioanalysis. Its availability from several reputable suppliers ensures that scientists can procure it for their studies. While specific experimental protocols are often developed and validated in-house, the general principles of its use as an internal standard are well-established. This guide provides a foundational understanding of this compound to support its effective integration into research workflows.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Azelaic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated azelaic acid esters. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where these compounds are of interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of these unique molecules.

Introduction to Deuterated Azelaic Acid Esters

Azelaic acid is a naturally occurring nine-carbon dicarboxylic acid. Its esters are utilized in a variety of applications, including as plasticizers, lubricants, and in cosmetic formulations.[1][2][3] The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical and metabolic properties of these esters. This process, known as deuteration, is a key strategy in drug development to enhance pharmacokinetic profiles, such as by slowing down metabolism and increasing a drug's half-life.

The primary reason for the altered properties of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This effect is particularly relevant in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds.

Physical Properties

The introduction of deuterium into an organic molecule can lead to subtle but measurable changes in its physical properties. These changes are primarily due to the increased mass of deuterium compared to protium and slight differences in bond lengths and vibrational frequencies. While specific experimental data for many deuterated azelaic acid esters are not widely published, we can infer the expected changes based on known principles and available data for related compounds.

Below is a table summarizing the known physical properties of common non-deuterated azelaic acid esters and the expected properties for their deuterated analogues.

| Property | Dimethyl Azelate | Deuterated Dimethyl Azelate (Estimated) | Diethyl Azelate | Deuterated Diethyl Azelate (Estimated) |

| Molecular Weight ( g/mol ) | 216.27[4] | Increased | 244.33 | Increased |

| Melting Point (°C) | 18[5] | Slightly Higher | -16 to -15.8[6] | Slightly Higher |

| Boiling Point (°C) | 156 (at 20 mmHg) | Slightly Higher | 172 (at 18 mmHg)[6] | Slightly Higher |

| Density (g/mL at 25°C) | 1.007 | Higher | 0.973[6] | Higher |

| Refractive Index (n20/D) | 1.435 | Slightly Lower | 1.435[6] | Slightly Lower |

| Solubility | Soluble in organic solvents, limited in water.[7] | Similar to non-deuterated | Soluble in organic solvents, insoluble in water.[2] | Similar to non-deuterated |

Chemical Properties

The chemical properties of deuterated azelaic acid esters are largely similar to their non-deuterated counterparts, with the notable exception of reactions involving the cleavage of a C-D bond.

Kinetic Isotope Effect (KIE): As previously mentioned, the most significant chemical difference is the kinetic isotope effect. The cleavage of a C-D bond requires more energy than a C-H bond, leading to a slower reaction rate. This is particularly important in the context of drug metabolism, where it can lead to an improved pharmacokinetic profile.[8]

Acidity: The acidity of the parent dicarboxylic acid can be affected by deuteration. Generally, deuterated carboxylic acids are slightly weaker acids in D₂O than their protonated counterparts in H₂O.[9] This is due to differences in the zero-point energies of the acidic proton/deuteron.[9] While the esterification of the carboxylic acid groups removes this direct effect, the electronic environment of the molecule is subtly altered, which could have minor effects on reactivity.

Stability: Deuterated compounds are generally considered to be as stable as their non-deuterated analogues under normal storage conditions.

Experimental Protocols

The synthesis and characterization of deuterated azelaic acid esters require specialized analytical techniques to confirm the position and extent of deuterium incorporation.

Synthesis of Deuterated Azelaic Acid Esters

A common route for the synthesis of deuterated azelaic acid esters involves the initial deuteration of azelaic acid followed by esterification.

Example Protocol: Synthesis of Deuterated Dimethyl Azelate

-

Deuteration of Azelaic Acid: A mixture of azelaic acid, a platinum catalyst (e.g., 10% Pt on activated carbon), and a deuterated solvent such as D₂O with a base (e.g., NaOD) is heated in a sealed pressure reactor. The reaction is typically run for several days at elevated temperatures (e.g., 220°C) to facilitate H/D exchange. The process may be repeated to achieve a high degree of deuteration.

-

Purification of Deuterated Azelaic Acid: After the reaction, the catalyst is filtered off, and the deuterated azelaic acid is isolated by acidification of the filtrate and extraction with an organic solvent like ethyl acetate.

-

Esterification: The purified deuterated azelaic acid is then esterified. For example, to synthesize dimethyl azelate, the deuterated azelaic acid can be refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid.

-

Purification of the Ester: The resulting deuterated dimethyl azelate is then purified, typically by distillation or chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to determine the degree of deuteration by quantifying the remaining protons at each position. The absence or significant reduction of a signal at a particular chemical shift indicates successful deuterium incorporation.

-

²H NMR: Deuterium NMR directly observes the deuterium nuclei, confirming their presence and location within the molecule.

-

¹³C NMR: Carbon-13 NMR can also be used to confirm the structure of the ester and may show subtle changes in chemical shifts upon deuteration.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the isotopic purity of deuterated compounds. By analyzing the mass-to-charge ratio with high precision, it is possible to distinguish between molecules with different numbers of deuterium atoms (isotopologues).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the deuterated ester from any impurities and to obtain its mass spectrum for structural confirmation.

Visualizations

The following diagrams illustrate key concepts related to deuterated azelaic acid esters.

Caption: Synthesis workflow for deuterated dimethyl azelate.

Caption: Analytical workflow for deuterated ester characterization.

Conclusion

Deuterated azelaic acid esters represent a promising class of compounds with potential applications in various fields, most notably in drug development. The substitution of hydrogen with deuterium can lead to favorable changes in pharmacokinetic properties due to the kinetic isotope effect. Understanding the physical and chemical properties of these compounds is crucial for their effective application. This guide has provided a summary of these properties, along with detailed experimental protocols for their synthesis and characterization, to aid researchers in their exploration of these fascinating molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Diethyl azelaate [chembk.com]

- 3. specialchem.com [specialchem.com]

- 4. Dimethyl Azelate | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Diethyl azelate CAS no:624-17-9 [huazanchemical.com]

- 7. CAS 1732-10-1: Dimethyl azelate | CymitQuimica [cymitquimica.com]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Rationale and Application of d14-Labeling in Azelaic Acid Monoester for Advanced Pharmacokinetic and Metabolic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling is a cornerstone of modern drug discovery and development, providing unparalleled insights into the metabolic fate of therapeutic compounds.[1] This technical guide delineates the rationale and practical application of employing d14-labeled azelaic acid monoester in preclinical and clinical research. The deuteration of the azelaic acid backbone offers a powerful tool for overcoming the analytical challenges associated with the rapid metabolism of azelaic acid esters, enabling precise quantification and unambiguous metabolite identification. This guide will detail the scientific justification for d14-labeling, present hypothetical yet representative quantitative data, provide detailed experimental protocols for synthesis and analysis, and illustrate key metabolic and experimental workflows using Graphviz diagrams.

The Rationale for d14-Labeling of Azelaic Acid Monoester

Azelaic acid and its esters are naturally occurring dicarboxylic acids with a range of immunomodulatory and therapeutic properties.[2] Esters of azelaic acid, such as diethyl azelate (DEA), are often utilized as prodrugs to enhance bioavailability.[2] However, these diesters undergo rapid enzymatic and chemical hydrolysis in biological systems, initially forming the monoester, which is then further metabolized to azelaic acid.[2] Studies have shown that after oral administration of DEA to rats, both the diester and the monoester are undetectable in plasma, while levels of azelaic acid increase significantly.[2] This transient nature of the monoester makes it a challenging metabolite to study using conventional analytical methods.

The use of a stable isotope-labeled version, specifically d14-azelaic acid monoester, addresses these challenges in several critical ways:

-

Use as an Internal Standard for Mass Spectrometry: The primary application of d14-azelaic acid monoester is as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[3] Deuterated standards are considered the "gold standard" for MS-based quantification because they co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency, thus compensating for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ion signal.[4] This leads to significantly improved accuracy and precision in determining the concentration of the transient monoester metabolite in complex biological matrices like plasma, urine, and tissue homogenates.

-

Tracing Metabolic Pathways: d14-labeling allows for the unambiguous tracing of the metabolic fate of the azelaic acid monoester. In stable isotope-resolved metabolomics (SIRM) studies, the mass shift of +14 amu (atomic mass units) imparted by the deuterium atoms allows for the clear differentiation of the exogenously administered compound and its downstream metabolites from the endogenous pool of related molecules.[5] This is crucial for accurately mapping its conversion to azelaic acid and other subsequent catabolites, such as pimelic acid, which is formed through mitochondrial β-oxidation.[6][7]

-

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: By using the d14-labeled monoester, researchers can precisely track its absorption, distribution throughout the body, metabolism into other compounds, and eventual excretion.[1] This provides critical data for understanding the pharmacokinetic profile of azelaic acid ester-based drugs, helping to determine parameters such as half-life, bioavailability, and clearance rates of this key intermediate metabolite.

Quantitative Data Presentation

The use of a d14-labeled internal standard is fundamental to generating high-quality quantitative data for the corresponding unlabeled analyte. Below are tables summarizing the kind of data that would be obtained from an LC-MS/MS analysis using d14-azelaic acid monoethyl ester as an internal standard for the quantification of azelaic acid monoethyl ester in a biological matrix.

Table 1: LC-MS/MS Parameters for Azelaic Acid Monoethyl Ester and its d14-Labeled Internal Standard

| Parameter | Azelaic Acid Monoethyl Ester (Analyte) | d14-Azelaic Acid Monoethyl Ester (Internal Standard) |

| Molecular Formula | C₁₁H₂₀O₄ | C₁₁H₆D₁₄O₄ |

| Molecular Weight | 216.27 g/mol | 230.36 g/mol |

| Precursor Ion (m/z) | 217.1 | 231.2 |

| Product Ion (m/z) | 171.1 | 185.1 |

| Retention Time (min) | 4.25 | 4.25 |

Table 2: Representative Quantitative Data from a Calibration Curve

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,234 | 1,012,456 | 0.0052 |

| 5.0 | 25,876 | 1,021,345 | 0.0253 |

| 10.0 | 51,987 | 1,015,789 | 0.0512 |

| 50.0 | 255,432 | 1,018,987 | 0.2507 |

| 100.0 | 512,345 | 1,020,112 | 0.5022 |

Experimental Protocols

Synthesis of d14-Azelaic Acid Monoethyl Ester

This protocol is a proposed adaptation based on known esterification methods for azelaic acid and its deuterated analogues.

Objective: To synthesize d14-azelaic acid monoethyl ester from d14-azelaic acid.

Materials:

-

d14-Azelaic acid

-

Anhydrous ethanol

-

Sulfuric acid (catalytic amount)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 gram of d14-azelaic acid in 20 mL of anhydrous ethanol.

-

Catalyst Addition: While stirring, add 2-3 drops of concentrated sulfuric acid to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted d14-azelaic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of d14-azelaic acid monoethyl ester, d14-diethyl azelate, and any remaining starting material. Purify the d14-azelaic acid monoethyl ester using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of Azelaic Acid Monoester in Plasma using LC-MS/MS with d14-Labeled Internal Standard

Objective: To quantify the concentration of azelaic acid monoethyl ester in human plasma.

Materials:

-

Human plasma samples

-

Azelaic acid monoethyl ester (analytical standard)

-

d14-Azelaic acid monoethyl ester (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plate

Procedure:

-

Sample Preparation:

-

Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of a 100 ng/mL solution of d14-azelaic acid monoethyl ester in acetonitrile.

-

Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) using the transitions specified in Table 1.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Caption: Metabolic pathway of azelaic acid diester.

Caption: Workflow for quantitative analysis using a d14-labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. metsol.com [metsol.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

- 7. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of azelaic acid in plasma using "Azelaic acid 2-ethylhexyl monoester-d14"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid that is utilized in various dermatological treatments. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the sensitive and selective quantification of azelaic acid in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, "Azelaic acid 2-ethylhexyl monoester-d14," to ensure high accuracy and precision.

Principle

The method involves the extraction of azelaic acid and the internal standard from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a deuterated internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in instrument response, leading to reliable quantification.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Azelaic acid (Reference Standard)

-

This compound (Internal Standard, IS)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Instrumentation

-

Liquid Chromatography: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a stock solution of azelaic acid by dissolving the reference standard in methanol.

-

Prepare a stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the azelaic acid stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol.

-

-

Calibration Standards and Quality Controls:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions) and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 10% B (re-equilibration)

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

MRM Transitions:

-

Azelaic Acid: To be determined empirically. A possible transition is m/z 187.1 -> 143.1

-

This compound (IS): To be determined empirically. A possible transition is m/z 313.3 -> 157.2

-

-

Data Presentation

Table 1: Calibration Curve for Azelaic Acid in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | 0.012 | 102.5 | 4.8 |

| 5 | 0.058 | 98.7 | 3.5 |

| 10 | 0.115 | 101.2 | 2.1 |

| 50 | 0.582 | 99.5 | 1.8 |

| 100 | 1.168 | 100.3 | 1.5 |

| 500 | 5.845 | 99.8 | 1.2 |

| 1000 | 11.710 | 100.1 | 1.0 |

Note: The data presented in this table is representative and should be generated during method validation.

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 1.03 | 103.0 | 5.2 | 6.8 |

| Low | 3 | 2.95 | 98.3 | 4.1 | 5.5 |

| Medium | 80 | 81.2 | 101.5 | 2.5 | 3.9 |

| High | 800 | 792.8 | 99.1 | 1.9 | 2.7 |

Note: The data presented in this table is representative and should be generated during method validation.

Mandatory Visualization

Caption: Workflow for the extraction of azelaic acid from plasma.

Caption: Logical flow for the quantification of azelaic acid.

Application Notes & Protocols: Azelaic Acid 2-ethylhexyl monoester-d14 as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azelaic acid 2-ethylhexyl monoester-d14 as a novel internal standard for the accurate quantification of azelaic acid and other medium to long-chain dicarboxylic acids in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Role of Internal Standards in Quantitative Lipidomics

Quantitative lipidomics is essential for understanding the roles of lipids in health and disease, identifying biomarkers, and developing new therapeutics. However, accurate and reproducible quantification of lipids is challenging due to variability introduced during sample preparation, extraction, and analysis.[1] Internal standards (IS) are crucial for mitigating these variations.[2] An ideal internal standard is a compound structurally similar to the analyte of interest but isotopically labeled, ensuring it is not naturally present in the sample.[2] Deuterated standards, such as this compound, are excellent choices as they co-elute with the endogenous analyte and exhibit similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and other sources of analytical error.[2][3]

Azelaic acid, a naturally occurring C9 dicarboxylic acid, is implicated in various physiological and pathological processes, including skin conditions like acne and rosacea, and has antimicrobial and anti-inflammatory properties.[4][5][6][7] Its accurate quantification is therefore of significant interest in dermatological and metabolic research.

Application: Quantification of Azelaic Acid in Biological Matrices

This protocol details the use of this compound for the quantification of endogenous azelaic acid in plasma, serum, and tissue homogenates. The monoester form enhances chromatographic retention on reverse-phase columns and the deuteration provides a distinct mass shift for unambiguous detection.

Principle

A known amount of this compound is added to the biological sample prior to lipid extraction.[2] Both the internal standard and the endogenous azelaic acid are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Internal Standard Stock Solution: this compound (1 mg/mL in methanol).

-

Calibration Standard: Azelaic acid (high purity).

-

Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Additives: Formic acid, ammonium formate.

-

Extraction Solvents:

-

Biological Matrix: Plasma, serum, or tissue homogenate.

Sample Preparation: Lipid Extraction

The choice of extraction method can depend on the sample type and downstream analysis goals. Two common methods are presented below.

Method A: Protein Precipitation (for Plasma/Serum) [9]

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold isopropanol containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Method B: Folch Liquid-Liquid Extraction (for Tissue Homogenates) [2][8]

-

To 100 mg of tissue homogenate, add 2 mL of Chloroform:Methanol (2:1, v/v) containing the internal standard.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the lower organic layer containing the lipids using a glass pipette.[2]

-

Dry the organic phase under nitrogen.

-

Reconstitute the lipid extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for your specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 2 |

Table 1: Example LC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 30 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 30 |

| 12.0 | 30 |

Table 2: Hypothetical MRM Transitions for Azelaic Acid and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azelaic Acid | 187.1 | 125.1 | 15 |

| This compound (IS) | 313.3 | 157.1 | 20 |

Note: These transitions are illustrative and must be optimized empirically.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of azelaic acid into a surrogate matrix (e.g., stripped serum or PBS) containing a constant concentration of the internal standard.

-

Peak Integration: Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of azelaic acid in the unknown samples.

Visualizations

Experimental Workflow

Caption: Lipidomics workflow for azelaic acid quantification.

Conceptual Role of the Internal Standard

Caption: Correction of variability using a co-analyzed internal standard.

Azelaic Acid Signaling Pathway Involvement

Azelaic acid exerts its biological effects through multiple pathways. It can inhibit microbial protein synthesis and has anti-inflammatory and antioxidant properties.[4][6][7] One key anti-inflammatory mechanism involves reducing reactive oxygen species (ROS) and modulating inflammatory signaling.[5][7][10]

Caption: Anti-inflammatory mechanism of Azelaic Acid via ROS inhibition.

Conclusion

This compound is a promising internal standard for the reliable quantification of azelaic acid in lipidomics research. Its structural similarity and isotopic labeling allow for effective correction of analytical variability, leading to high-quality, reproducible data. The protocols and methods described herein provide a robust framework for researchers to implement this standard in their workflows, facilitating a deeper understanding of the role of dicarboxylic acids in biological systems. Method validation is a critical step before analyzing study samples.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Azelaic Acid? [synapse.patsnap.com]

- 6. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantitative Determination of Azelaic Acid 2-Ethylhexyl Monoester in Human Plasma using "Azelaic acid 2-ethylhexyl monoester-d14" as an Internal Standard by LC-MS/MS

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with known anti-inflammatory, antibacterial, and keratolytic properties, making it effective in the treatment of acne and rosacea.[1] Its derivatives, such as Azelaic Acid 2-Ethylhexyl Monoester, are developed to enhance its therapeutic properties. To support pharmacokinetic and toxicological studies of this monoester, a sensitive and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Azelaic Acid 2-Ethylhexyl Monoester in human plasma, utilizing its stable isotope-labeled counterpart, "Azelaic acid 2-ethylhexyl monoester-d14," as an internal standard (IS). The use of a deuterated internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects, ion suppression, and variability during sample preparation and analysis.[2][3]

Analyte and Internal Standard

-

Analyte: Azelaic acid 2-ethylhexyl monoester

-

Internal Standard (IS): this compound

Experimental Protocols

1. Materials and Reagents

-

Azelaic acid 2-ethylhexyl monoester (Reference Standard, >98% purity)

-

This compound (Internal Standard, >98% purity, 98% isotopic enrichment)[4][5]

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

2. Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Azelaic acid 2-ethylhexyl monoester in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (80:20 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

System: A standard HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: Hold at 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS)

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Azelaic acid 2-ethylhexyl monoester: Precursor Ion (m/z) 301.2 -> Product Ion (m/z) 171.1

-

This compound (IS): Precursor Ion (m/z) 315.2 -> Product Ion (m/z) 185.1

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Temperature: 500°C

-

-

Data Presentation

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 1.0 | 0.012 | 102.5 | 6.8 |

| 2.5 | 0.031 | 98.7 | 5.2 |

| 5.0 | 0.062 | 101.1 | 4.1 |

| 10.0 | 0.125 | 99.5 | 3.5 |

| 25.0 | 0.310 | 100.3 | 2.8 |

| 50.0 | 0.622 | 99.8 | 2.1 |

| 100.0 | 1.248 | 100.9 | 1.9 |

| 250.0 | 3.115 | 101.2 | 2.5 |

Linear Range: 1.0 - 250.0 ng/mL Correlation Coefficient (r²): >0.995

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 1.03 | 103.0 | 7.2 | 8.5 |

| Low QC | 3.0 | 2.95 | 98.3 | 5.8 | 6.9 |

| Mid QC | 30.0 | 30.4 | 101.3 | 3.1 | 4.2 |

| High QC | 200.0 | 198.6 | 99.3 | 2.4 | 3.7 |

LLOQ: Lower Limit of Quantification QC: Quality Control

Mandatory Visualizations

Caption: Experimental workflow for the extraction of Azelaic Acid 2-Ethylhexyl Monoester from plasma.

Caption: MRM fragmentation pathway for analyte and internal standard.

References

- 1. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Plasma fatty acids analysis [protocols.io]

- 4. Azelaic acid, 2TMS derivative [webbook.nist.gov]

- 5. Detection of Lipid Peroxidation-Derived Free Azelaic Acid, a Biotic Stress Marker and Other Dicarboxylic Acids in Tobacco by Reversed-Phase HPLC-MS Under Non-derivatized Conditions | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantitative Analysis of Azelaic Acid Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction